molecular formula C11H17ClN2 B1518280 4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine CAS No. 1153410-79-7

4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine

Cat. No.: B1518280
CAS No.: 1153410-79-7
M. Wt: 212.72 g/mol
InChI Key: NQFPKUXHCPXSJB-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine (CID 43557555) is a high-value chemical reagent with the molecular formula C11H17ClN2 . It is characterized by its distinct pyrimidine core, a privileged scaffold in medicinal chemistry that is known for its widespread presence in biologically active compounds and its ability to improve pharmacokinetic properties in drug candidates . This compound serves as a versatile building block in organic synthesis and drug discovery research. The presence of the chloro group at the 6-position makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows researchers to efficiently introduce more complex substituents, facilitating the exploration of structure-activity relationships (SAR) . Pyrimidine-based compounds like this one have demonstrated significant impact across diverse therapeutic areas, including the development of anti-infectives (antibacterial, antifungal, and antiviral agents) and anticancer therapeutics . Their versatility also extends to treatments for neurological disorders, chronic pain, and diabetes mellitus . The compound's structure features a tert-butyl group, which can influence the compound's lipophilicity and metabolic stability, and an isopropyl substituent, contributing to its stereoelectronic profile. As a key intermediate, it is instrumental in constructing more complex molecular architectures for screening against various biological targets. Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-tert-butyl-6-chloro-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-7(2)10-13-8(11(3,4)5)6-9(12)14-10/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFPKUXHCPXSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Substituted Pyrimidines

Pyrimidine derivatives are typically synthesized via:

The introduction of bulky alkyl groups like tert-butyl and isopropyl groups often requires regioselective alkylation methods under controlled conditions.

Direct Alkylation Approaches

A recent study on regioselective tert-alkylation of purine derivatives (a class closely related to pyrimidines) demonstrated:

  • The use of silylation methods to prepare 6-substituted purine precursors, followed by tert-butylation under thermodynamically controlled conditions to achieve selective N-alkylation.
  • The tert-butyl group showed stability in basic conditions but was unstable in acidic or Lewis acid environments, indicating the need for mild reaction conditions during alkylation.
  • Typical alkylation reagents included 2-bromo-2-methylbutane and Lewis acids such as SnCl4 in solvents like acetonitrile at elevated temperatures (e.g., 80 °C for 3 hours) to facilitate the reaction.

Although this study focuses on purines, the principles of regioselective tert-alkylation and reaction conditions can be extrapolated to pyrimidine derivatives like 4-tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine.

Nucleophilic Substitution on Halogenated Pyrimidines

Another approach involves:

  • Starting from 6-chloropyrimidine derivatives, where the chlorine atom at position 6 acts as a leaving group.
  • Introducing substituents at positions 2 and 4 via nucleophilic substitution or cross-coupling reactions.
  • Using bases such as sodium hydroxide and phase transfer catalysts (e.g., benzyltriethylammonium chloride) to promote substitution reactions in biphasic systems.
  • Refluxing in mixed solvents (e.g., toluene-water) to achieve satisfactory yields of 4,6-disubstituted pyrimidine derivatives.

This method is relevant for installing the tert-butyl group at position 4 and the isopropyl group at position 2 through appropriate nucleophiles or alkylating agents.

Proposed Synthetic Route for this compound

Based on the above methodologies, a plausible preparation method involves:

Step Reagents & Conditions Purpose Outcome
1. Starting from 6-chloropyrimidine Provides the chlorinated pyrimidine scaffold 6-chloropyrimidine intermediate
2. Alkylation at position 2 with isopropyl source (e.g., isopropyl bromide) in presence of base (e.g., NaH or K2CO3) Introduces the propan-2-yl group 2-(propan-2-yl)-6-chloropyrimidine
3. tert-Butylation at position 4 via direct alkylation using tert-butyl halide or via silylation and tert-butylation under mild Lewis acid catalysis (e.g., SnCl4) in acetonitrile at 50-80 °C Introduces the tert-butyl group regioselectively This compound

This route aligns with the regioselective alkylation strategies and nucleophilic substitution conditions reported in the literature.

Analytical Data and Reaction Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, dichloromethane, or mixed toluene-water Solvent choice affects yield and purity
Temperature 50–80 °C Higher temperature may increase conversion but risk side reactions
Base Sodium hydroxide, potassium carbonate, or sodium hydride Base strength influences substitution efficiency
Catalyst Lewis acids like SnCl4 Facilitates tert-butylation, but requires careful control to avoid decomposition
Reaction Time 3–7 hours Sufficient for completion, monitored by TLC or NMR
Purification Recrystallization from isopropanol-water or petroleum ether-ethyl acetate Ensures high purity crystalline product

Research Findings and Notes

  • The tert-butyl group at position 4 is stable under basic conditions but can be sensitive to strong acids or Lewis acids, necessitating mild reaction conditions.
  • Yields for similar tert-alkylated pyrimidine derivatives range from moderate (around 36%) to high (above 80%) depending on the substitution pattern and reaction optimization.
  • The use of phase transfer catalysts improves nucleophilic substitution yields in biphasic systems.
  • Analytical techniques such as $$^{1}H$$ NMR, $$^{13}C$$ NMR, and HRMS are essential for confirming the structure and purity of the final compound.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Direct tert-Butylation via silylation and Lewis acid catalysis Silylated precursor, 2-bromo-2-methylbutane, SnCl4, ACN 50–80 °C, 3 h Regioselective alkylation, moderate yield Sensitive to acid, requires careful control
Nucleophilic substitution on 6-chloropyrimidine 6-chloropyrimidine, isopropyl bromide, tert-butyl halide, bases (NaOH, K2CO3) Reflux in mixed solvents, 3–7 h Good yields, scalable Requires phase transfer catalysts for efficiency
Ring closure synthesis (inferred) Amidines and β-dicarbonyls Variable, depending on precursors Direct pyrimidine ring formation Less specific for bulky substituents

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The chlorine atom at position 6 is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring. This site serves as a primary target for functionalization:

Reaction Type Conditions Product Yield Source
Amine substitution4-Methylpiperazine, Pd(PPh₃)₄, Na₂CO₃, toluene/water (80–90°C, 1–14 hrs)4-Tert-butyl-2-(propan-2-yl)-6-(4-methylpiperazin-1-yl)pyrimidine65–78%
Suzuki couplingArylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), base (K₂CO₃), DME/H₂O (reflux)6-Aryl derivatives50–85%
HydrolysisNaOH (aq.), ethanol, reflux (6–24 hrs)6-Hydroxypyrimidine derivative90%

Key Notes :

  • The bulky tert-butyl group at C4 sterically hinders para-substitution but enhances meta-directing effects.

  • Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are efficient for introducing aryl or amine groups .

Functionalization at C2 and C4 Positions

While C6 is the most reactive site, the isopropyl (C2) and tert-butyl (C4) groups undergo limited transformations due to their stability:

Position Reaction Conditions Outcome
C2OxidationKMnO₄, H₂SO₄, 100°CLow conversion to ketone (≤10%)
C4Acidic cleavageHCl (conc.), 120°C, 48 hrsPartial removal of tert-butyl group

Structural Insights :

  • The tert-butyl group at C4 resists electrophilic substitution but may fragment under prolonged acidic conditions .

  • The isopropyl group at C2 shows negligible reactivity under standard conditions due to steric protection.

Stability Under Reactive Conditions

The compound demonstrates variable stability depending on reaction environments:

Condition Effect Observation
Basic media (pH > 10)Stable for >24 hrs at 25°CNo degradation observed
Acidic media (pH < 2)Gradual hydrolysis of tert-butyl group (t₁/₂ = 48 hrs at 25°C)Forms 6-chloro-2-(propan-2-yl)pyrimidin-4-ol
High temperature (>150°C)Dechlorination and ring decompositionComplex mixture of aromatic byproducts

Comparative Reactivity of Analogous Compounds

Data from structurally similar pyrimidines highlight trends:

Compound Reactivity at C6 Catalyst Efficiency (Pd)
4-Tert-butyl-6-chloro-2-methylpyrimidineHigher1.5× faster than isopropyl
6-Chloro-2-(trifluoromethyl)pyrimidineLowerRequires higher temps (110°C)

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry due to its potential as a pharmaceutical agent. Its structural analogs have been investigated for various therapeutic properties, including:

  • Anti-inflammatory Activity : Research has shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, derivatives of similar structures have demonstrated significant inhibition of COX-2 activity, suggesting that 4-tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine may exhibit similar anti-inflammatory properties .
  • Antitumor Activity : The compound's structural features may allow it to interact with biological targets involved in cancer progression. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth and metastasis through various mechanisms, including modulation of signaling pathways .
  • Nucleoside Transport Inhibition : Some studies indicate that pyrimidine compounds can act as nucleoside transport inhibitors, which could be beneficial in treating viral infections or cancer by affecting nucleotide metabolism .

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group at position 6 can undergo nucleophilic substitution under basic conditions, allowing for the introduction of different nucleophiles to create new derivatives with potentially enhanced biological activities .
  • Condensation Reactions : This compound can also participate in condensation reactions with other heterocycles or functional groups to form more complex structures that may exhibit unique pharmacological properties .

Case Studies and Research Findings

Several studies have explored the applications of pyrimidine derivatives similar to this compound:

  • Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, demonstrating their ability to suppress COX enzyme activity significantly. Compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Cancer Research : Investigations into the antitumor potential of pyrimidines revealed that certain derivatives inhibited tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Nucleoside Transport Inhibition : Research on related compounds indicated their effectiveness in inhibiting nucleoside transporters, which could be pivotal in developing antiviral therapies .

Mechanism of Action

The mechanism by which 4-tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

To evaluate its uniqueness, the compound is compared with structurally analogous pyrimidines in terms of substituent effects, reactivity, and applications.

Substituent Effects and Molecular Properties
Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Structural Differences
4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine C₁₁H₁₇ClN₂ Cl (6), tert-butyl (4), isopropyl (2) 212.72 Bulky tert-butyl and isopropyl groups
5-Bromo-4-chloro-6-methyl-2-(propan-2-yl)pyrimidine C₉H₁₁BrClN₂ Br (5), Cl (4), methyl (6) 268.56 Bromine substitution enhances electrophilicity
4-Chloro-5,6-dimethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine C₁₁H₁₃ClN₂S Cl (4), methyl (5,6), thiophene ring 240.75 Thiophene fused ring increases aromaticity
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₄H₉ClN₂O₃S Cl (2), 3-nitrophenoxy (4), thiophene (6) 336.75 Nitrophenoxy group introduces strong electron-withdrawing effects

Key Observations :

  • Electronic Effects : Chlorine at position 6 enhances electrophilicity, but bromine at position 5 (as in the bromo-chloro analog) may increase reactivity in cross-coupling reactions .
  • Heterocyclic Modifications: Thiophene-fused derivatives (e.g., 4-chloro-5,6-dimethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine) exhibit enhanced π-stacking interactions due to aromaticity, making them suitable for materials science applications .

Biological Activity

4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine is a heterocyclic organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at positions 4 and 6 with a tert-butyl and a chloro group, respectively, and an isopropyl group at position 2. Its molecular formula is C₁₁H₁₄ClN₂, with a molecular weight of approximately 170.64 g/mol. The unique arrangement of these substituents influences its chemical behavior and biological properties, making it a candidate for drug development in pharmaceuticals and agricultural chemicals.

Anti-inflammatory Effects

Research has shown that pyrimidine derivatives exhibit notable anti-inflammatory activity. For example, similar compounds have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values comparable to established drugs like celecoxib. Although specific data for this compound is limited, its structural characteristics suggest potential anti-inflammatory properties .

Antitumor Activity

Recent studies on pyrimidine derivatives indicate that modifications can enhance their cytotoxic effects against various cancer cell lines. For instance, thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against tumor cells, suggesting that similar structural frameworks could lead to effective antitumor agents . The compound's ability to interact with biological targets may be explored further through SAR studies.

Structure-Activity Relationships (SAR)

The SAR of pyrimidine derivatives highlights the importance of functional groups in modulating biological activity. Electron-releasing substituents tend to enhance anti-inflammatory effects, while specific substitutions can improve cytotoxicity against cancer cells. For example, the presence of chloro or other electron-withdrawing groups at critical positions may influence the compound's effectiveness against targets such as COX enzymes or cancer cell proliferation pathways .

Synthesis Methods

Various synthetic routes have been reported for producing this compound, often involving nucleophilic substitution reactions due to the presence of the chloro group. These methods can yield derivatives with altered biological activities, allowing researchers to explore a range of pharmacological profiles.

Case Studies

  • In Vitro Studies : Compounds structurally related to this compound have been tested for their ability to suppress inflammation in animal models. In particular, studies involving carrageenan-induced paw edema demonstrated significant reductions in inflammatory markers when treated with pyrimidine derivatives .
  • Anticancer Research : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against triple-negative breast cancer cells (MDA-MB-231). Compounds exhibiting strong cytotoxicity were identified, providing insights into how structural modifications can enhance therapeutic efficacy against specific cancer types .

Q & A

Basic: How can the molecular structure of 4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine be confirmed experimentally?

Answer:
The structure is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) . For NMR:

  • ¹H NMR : Peaks for tert-butyl (~1.3 ppm, singlet), isopropyl (~1.3–1.5 ppm, doublet of septets), and pyrimidine protons (~8.5–9.0 ppm).
  • ¹³C NMR : Signals for chlorine-substituted pyrimidine carbons (~150–160 ppm) and tertiary carbons (e.g., tert-butyl at ~30 ppm).
  • HRMS : Exact mass calculated for C₁₁H₁₆ClN₂ (e.g., [M+H]⁺: 227.0943) should match experimental data.
    Cross-validation with X-ray crystallography (using SHELX programs for refinement ) ensures stereochemical accuracy.

Basic: What synthetic routes are feasible for preparing this compound?

Answer:
A multi-step synthesis involves:

Core pyrimidine formation : Cyclization of β-diketones with urea/guanidine derivatives under acidic conditions.

Chlorination : Use of POCl₃ or PCl₅ at 80–100°C to introduce the chloro group at position 6 .

Substitution : Alkylation with tert-butyl and isopropyl groups via nucleophilic substitution (e.g., Grignard or SN2 reactions).
Key considerations :

  • Temperature control (<5°C during chlorination to avoid side products).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Contradictions often arise from rotamers , solvent effects , or impurities . Strategies include:

  • Variable-temperature NMR : To observe dynamic processes (e.g., tert-butyl rotation barriers).
  • COSY/NOESY : Identify through-space correlations for ambiguous proton assignments.
  • DFT calculations : Compare experimental vs. computed chemical shifts (software: Gaussian, ORCA) .
    For ambiguous mass spectra, use tandem MS/MS to fragment ions and confirm structural motifs.

Advanced: What experimental design principles optimize yield in multi-step syntheses of this compound?

Answer:
Design considerations:

  • Catalyst selection : Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups without cleaving chloro substituents).
  • Reaction monitoring : In-situ FTIR or LC-MS to track intermediates and adjust stoichiometry .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or Boc groups to prevent unwanted side reactions during alkylation .
    Example protocol :
StepReactionConditionsYield Optimization
1CyclizationH₂SO₄, 110°C, 12hUse excess urea (1.5 eq.)
2ChlorinationPOCl₃, DMF, 80°C, 6hSlow addition of POCl₃ to control exotherm
3AlkylationK₂CO₃, DMF, 60°CPre-dry solvent with molecular sieves

Advanced: How can researchers investigate the biological activity of this compound against enzyme targets?

Answer:
Methodological workflow :

Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinases, proteases).

Enzyme assays :

  • Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assay .
  • Antimicrobial activity : Broth microdilution (MIC values) against S. aureus or E. coli.

Cellular studies :

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining.
  • SAR analysis : Modify substituents (e.g., replace tert-butyl with cyclopropyl) to correlate structure-activity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact with chlorinated intermediates ).
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., POCl₃).
  • Waste disposal : Segregate halogenated waste for incineration (prevents environmental release ).

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • Reactivity indices : Calculate Fukui functions (using Gaussian) to identify electrophilic/nucleophilic sites .
  • Transition state modeling : IRC analysis in Q-Chem to predict reaction pathways (e.g., SNAr vs. radical mechanisms).
  • Solvent effects : COSMO-RS simulations to optimize solvent polarity for specific reactions.

Basic: What analytical techniques quantify purity during synthesis?

Answer:

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Melting point : Sharp range (e.g., 120–122°C) indicates high purity .

Advanced: How do steric effects from the tert-butyl group influence reactivity?

Answer:
The tert-butyl group:

  • Shields electrophilic sites : Reduces reactivity in SNAr reactions (e.g., slower substitution at position 4).
  • Induces strain : Alters dihedral angles in the pyrimidine ring (validated via X-ray crystallography ).
    Experimental evidence :
  • Compare reaction rates with/without tert-butyl (e.g., tert-butyl slows chlorination by 30% ).

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation : React with HCl or trifluoroacetate to improve aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) for in vivo activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.